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Compound of Interest

Compound Name: 3-Chloro-6-hydrazinopyridazine

Cat. No.: B091096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Chloro-6-hydrazinopyridazine, a key intermediate in medicinal chemistry and drug

development. Due to the limited availability of direct spectral data for 3-Chloro-6-
hydrazinopyridazine, this document presents data from structurally analogous compounds to

provide a reliable estimation of its spectroscopic characteristics. The guide details the

methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, and includes a schematic for its synthesis.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Chloro-6-
hydrazinopyridazine based on the analysis of structurally related molecules. These values

serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

Pyridazine-H 7.0 - 7.5 Doublet 8.0 - 10.0

Pyridazine-H 7.5 - 8.0 Doublet 8.0 - 10.0

-NH- 4.0 - 5.0 Broad Singlet -

-NH₂ 8.0 - 9.0 Broad Singlet -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (ppm)

Pyridazine-C (C-Cl) 150 - 155

Pyridazine-C (C-N) 158 - 163

Pyridazine-CH 120 - 125

Pyridazine-CH 130 - 135

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Hydrazine) 3200 - 3400 Medium-Strong, Broad

C=N Stretch (Pyridazine Ring) 1580 - 1650 Medium

C-Cl Stretch 700 - 800 Strong

N-N Stretch 1000 - 1100 Medium

Aromatic C-H Stretch 3000 - 3100 Medium
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Table 4: Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C₄H₅ClN₄

Molecular Weight 144.56 g/mol

Predicted [M]+ Peak (m/z) 144

Predicted [M+2]+ Peak (m/z) 146 (approx. 1/3 intensity of [M]+)

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization

of 3-Chloro-6-hydrazinopyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid 3-Chloro-6-hydrazinopyridazine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use

sonication to aid dissolution.

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any

particulate matter.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum. This may require a larger sample quantity or a longer

acquisition time due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

Sample Preparation:

Dissolve a small amount (a few milligrams) of 3-Chloro-6-hydrazinopyridazine in a

volatile organic solvent (e.g., methanol or dichloromethane).

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Apply a few drops of the sample solution onto the surface of the salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:
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Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid sample into the ion source of the mass

spectrometer, typically via a direct insertion probe.

Heat the probe to volatilize the sample into the gas phase within the ion source.

Ionization:

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70

eV).

This will cause the molecules to ionize, primarily forming a molecular ion (M⁺) and various

fragment ions.

Mass Analysis:
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Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis Workflow
The synthesis of 3-Chloro-6-hydrazinopyridazine is typically achieved through the

nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine.

3,6-Dichloropyridazine

Nucleophilic Aromatic
Substitution

Hydrazine Hydrate

3-Chloro-6-hydrazinopyridazine Work-up
(Cooling, Filtration, Washing) Purified Product

Click to download full resolution via product page

Synthesis of 3-Chloro-6-hydrazinopyridazine.

This workflow illustrates the reaction of 3,6-dichloropyridazine with hydrazine hydrate, which

undergoes a nucleophilic aromatic substitution to yield the crude product. Subsequent work-up

steps, including cooling, filtration, and washing, are necessary to isolate and purify the final 3-
Chloro-6-hydrazinopyridazine.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-6-
hydrazinopyridazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091096#spectroscopic-properties-nmr-ir-mass-of-3-
chloro-6-hydrazinopyridazine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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